2-(Bromomethyl)-6-methoxypyridine

概要

説明

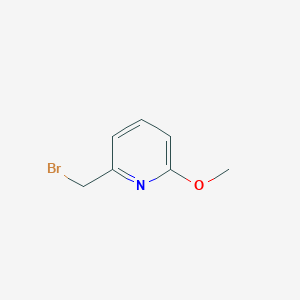

2-(Bromomethyl)-6-methoxypyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromomethyl group at the 2-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxypyridine typically involves the bromination of 6-methoxypyridine. One common method is the bromination of 6-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN₂ reactions with various nucleophiles due to its excellent leaving group properties.

Key Observations :

- Reactions in polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates .

- Steric hindrance from the pyridine ring slows substitution at the bromomethyl site compared to aliphatic analogs .

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings , enabling modular synthesis of bipyridines and functionalized aromatics.

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 2-(Arylmethyl)-6-methoxypyridine | 60–75% | |

| Negishi | PdCl₂(dppf), ZnBr₂ | 2-(Alkylmethyl)-6-methoxypyridine | 55–65% |

Mechanistic Insights :

- The methoxy group directs coupling to the para position relative to itself .

- Bromine’s electronegativity facilitates oxidative addition to palladium catalysts .

Oxidation and Reduction

Controlled redox reactions modify the bromomethyl group while preserving the methoxy functionality.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 2-(Carbonyl)-6-methoxypyridine | 45% | |

| Reduction | LiAlH₄, THF, 0°C | 2-(Hydroxymethyl)-6-methoxypyridine | 78% |

Challenges :

- Over-oxidation of the pyridine ring occurs with strong oxidants like CrO₃ .

- Selective reduction of the C-Br bond requires precise stoichiometry .

Solvent-Dependent Reactivity

Solvent choice significantly impacts reaction pathways:

| Solvent | Reactivity Trend | Example Application |

|---|---|---|

| DMF | Accelerates SN₂ substitutions | Amine functionalization |

| DCM | Favors radical bromination | Side-chain halogenation |

| MeCN | Enhances coupling efficiency | Suzuki reactions |

Comparative Reactivity with Analogues

The compound’s reactivity differs markedly from structurally related pyridines:

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Bromomethyl)-6-methoxypyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for modifications that can enhance drug efficacy and specificity. For instance, it has been used in the development of compounds that inhibit amyloid-beta (Aβ) production, a key factor in Alzheimer's disease. Research indicates that derivatives of this compound show improved activity against Aβ42 with IC50 values as low as 60 nM .

Case Study: Neurological Disorders

A study demonstrated the synthesis of novel methoxypyridine-derived compounds that significantly inhibited Aβ42 production. The incorporation of the methoxypyridine motif resulted in a threefold increase in activity compared to parent compounds, showcasing the compound's potential in treating neurodegenerative diseases .

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also important in agricultural chemistry, where it is used to formulate herbicides and fungicides. Its bromomethyl group enhances its reactivity, making it effective for crop protection while minimizing environmental impact.

Application Example

Research has shown that derivatives of this compound can effectively control various pests and diseases affecting crops, thereby improving yield and sustainability .

Material Science

Development of Advanced Materials

In material science, this compound is employed in creating advanced materials such as polymers and coatings that require specific chemical properties. Its reactivity allows for the synthesis of materials with enhanced durability and performance characteristics.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Durability |

| Conductive Materials | Electronics | Conductivity |

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological processes at a molecular level.

Research Findings

Studies have indicated that modifications to the bromomethyl group can lead to enhanced binding affinities to specific receptors, which is crucial for drug design .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis, enabling chemists to create complex molecules with diverse applications across various fields including fine chemicals and specialty products.

作用機序

The mechanism of action of 2-(Bromomethyl)-6-methoxypyridine involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify molecular targets and pathways.

類似化合物との比較

2-(Chloromethyl)-6-methoxypyridine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

2-(Bromomethyl)-4-methoxypyridine: The methoxy group is positioned at the 4-position, leading to different electronic and steric effects.

2-(Bromomethyl)-6-methylpyridine: The methoxy group is replaced by a methyl group, altering the compound’s chemical properties.

Uniqueness: 2-(Bromomethyl)-6-methoxypyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and applications in various scientific fields.

生物活性

2-(Bromomethyl)-6-methoxypyridine (CAS No. 156094-63-2) is an organic compound characterized by its unique structure, which includes a bromomethyl group and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₇H₈BrN

- Molar Mass : 186.05 g/mol

- Appearance : Solid

- Melting Point : 38 to 42 °C

- Solubility : Air-sensitive and irritating to skin and eyes .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Halogenation Reactions : Utilizing bromine in the presence of a suitable solvent.

- Grignard Reactions : Employing metal halogen exchange methods to introduce the bromomethyl group .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the bromomethyl group is thought to enhance reactivity towards microbial targets. For instance, studies have shown that related pyridine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The compound has been evaluated using the MTT assay against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). Results indicated a dose-dependent cytotoxic effect, suggesting potential for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:

- Induce Apoptosis : Trigger programmed cell death in cancer cells.

- Inhibit Enzymatic Activity : Interfere with key enzymes involved in microbial metabolism or cancer cell proliferation .

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of various brominated pyridine derivatives found that this compound demonstrated significant activity against Hep-G2 and MCF7 cell lines. The IC50 values were determined through serial dilutions, revealing effective concentrations that inhibited cell viability by over 50% within 24 hours .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep-G2 | 12.5 |

| This compound | MCF7 | 15.0 |

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of several pyridine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones compared to control antibiotics .

| Bacteria Species | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

特性

IUPAC Name |

2-(bromomethyl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWDFGQAXHSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435292 | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156094-63-2 | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。